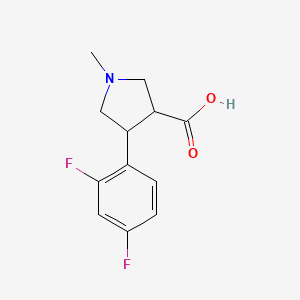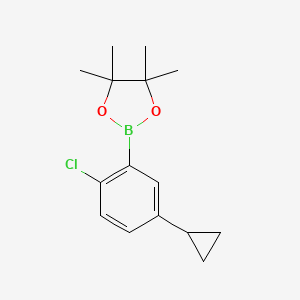
4-Ethynyloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyloxolan-3-ol is an organic compound with the molecular formula C₆H₈O₂. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. The compound is notable for its ethynyl group attached to the oxolane ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethynyloxolan-3-ol can be synthesized through various methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate oxolane derivative. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like tetrahydrofuran (THF) at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-Ethynyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxolane-3-one derivatives.
Reduction: Formation of 4-ethyloxolan-3-ol or 4-ethyloxolane.
Substitution: Formation of halogenated oxolane derivatives.
科学的研究の応用
4-Ethynyloxolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4-Ethynyloxolan-3-ol involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
類似化合物との比較
Similar Compounds
Flavan-3-ols: Compounds like catechin and epicatechin, which are also hydroxylated and contain aromatic rings.
Proanthocyanidins: Oligomeric and polymeric forms of flavan-3-ols with similar structural features.
Uniqueness
4-Ethynyloxolan-3-ol is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of chemical reactions, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
4-ethynyloxolan-3-ol |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2 |
InChIキー |
RFVUVGUBRWLVEX-UHFFFAOYSA-N |
正規SMILES |
C#CC1COCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)



![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)


![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)



